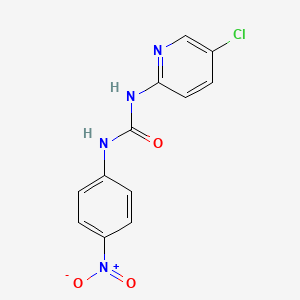
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine, also known as MBMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MBMP belongs to the class of compounds known as phenethylamines, which are known to have a wide range of pharmacological effects.
作用機序
The exact mechanism of action of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is not fully understood. However, it is believed to exert its effects primarily through its interaction with the 5-HT2A receptor. Activation of this receptor has been linked to a wide range of physiological processes, including mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the primary advantages of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is its high affinity and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine. One area of interest is the development of new drugs based on the structure of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine for the treatment of various disorders such as depression, anxiety, and schizophrenia. Another area of interest is the use of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Further research is also needed to fully understand the mechanism of action of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine and its effects on various biochemical and physiological processes.
合成法
The synthesis of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine involves the reaction of 2-methoxybenzyl chloride with 1-methyl-3-phenylpropylamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as acetone or ethanol. The resulting product is then purified using column chromatography to obtain pure (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine.
科学的研究の応用
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has been studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a ligand for the serotonin 2A receptor (5-HT2A). (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has been shown to have high affinity and selectivity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
In addition to its use as a 5-HT2A receptor ligand, (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has also been studied for its potential applications in the field of drug discovery. Its unique structure and pharmacological profile make it a promising lead compound for the development of new drugs for the treatment of various disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(12-13-16-8-4-3-5-9-16)19-14-17-10-6-7-11-18(17)20-2/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIYNFXPQRUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)

![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)